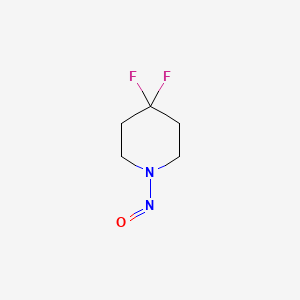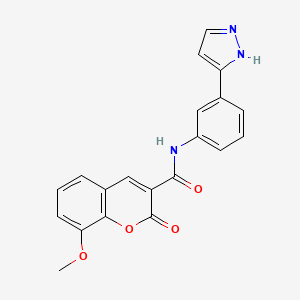
4,4-Difluoro-1-nitrosopiperidine
Descripción general
Descripción
4,4-Difluoro-1-nitrosopiperidine is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two fluorine atoms and a nitroso group at the 4-position makes this compound unique. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-nitrosopiperidine typically involves the introduction of fluorine atoms and a nitroso group into the piperidine ring. One common method includes the fluorination of piperidine derivatives followed by nitrosation. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and nitrosating agents like sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4,4-difluoro-1-nitropiperidine.
Reduction: 4,4-difluoro-1-aminopiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-1-nitrosopiperidine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure without the fluorine and nitroso groups.
4,4-Difluoropiperidine: Lacks the nitroso group but contains the fluorine atoms.
1-Nitrosopiperidine: Contains the nitroso group but lacks the fluorine atoms.
Uniqueness
4,4-Difluoro-1-nitrosopiperidine is unique due to the simultaneous presence of both fluorine atoms and a nitroso group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.
Propiedades
Fórmula molecular |
C5H8F2N2O |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
4,4-difluoro-1-nitrosopiperidine |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3-9(8-10)4-2-5/h1-4H2 |
Clave InChI |
FFEFLYLLIDMFKU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)N=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)

![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)




![4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)
![5-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8462094.png)

